molecular formula C9H15NO4 B14042723 Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate

Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate

Cat. No.: B14042723
M. Wt: 201.22 g/mol
InChI Key: OAMYYOCYCYUUNL-UHFFFAOYSA-N
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Description

Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate typically involves the reaction of ethyl 4-oxo-1-piperidinecarboxylate with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and proteins, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 1-ethoxy-4-oxopiperidine-3-carboxylate

InChI

InChI=1S/C9H15NO4/c1-3-14-10-5-4-8(11)7(6-10)9(12)13-2/h7H,3-6H2,1-2H3

InChI Key

OAMYYOCYCYUUNL-UHFFFAOYSA-N

Canonical SMILES

CCON1CCC(=O)C(C1)C(=O)OC

Origin of Product

United States

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